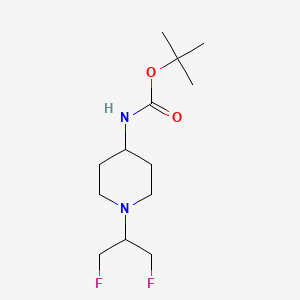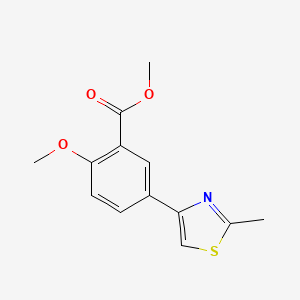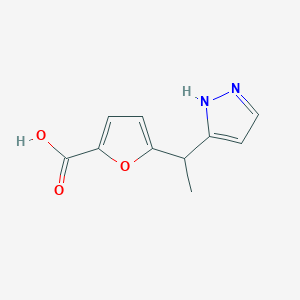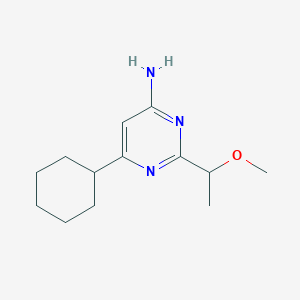
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C₁₃H₂₁N₃O and a molecular weight of 235.33 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological and chemical properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring .
Analyse Chemischer Reaktionen
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory activities In industry, it can be used in the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine is not well-documented. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some pyrimidines inhibit the activity of enzymes involved in DNA synthesis and repair, while others modulate the activity of inflammatory mediators . The specific molecular targets and pathways involved in the action of this compound would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as pyrimidinamine derivatives containing pyridin-2-yloxy moiety . These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrimidinamine derivatives are known for their fungicidal activity and are used in agriculture to control fungal diseases . The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to other pyrimidine derivatives.
Conclusion
This compound is a versatile compound with various applications in scientific research, chemistry, biology, medicine, and industry Its synthesis involves complex organic reactions, and it undergoes various chemical transformations
Eigenschaften
Molekularformel |
C13H21N3O |
|---|---|
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
6-cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H21N3O/c1-9(17-2)13-15-11(8-12(14)16-13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
WNBAEHXKCHIIBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=N1)N)C2CCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




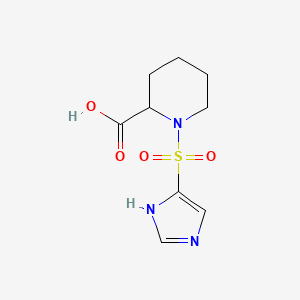
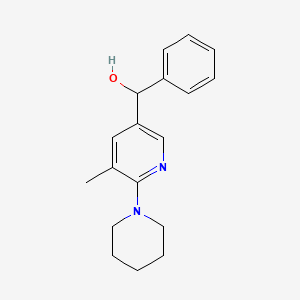
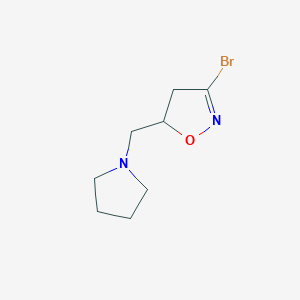
![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)
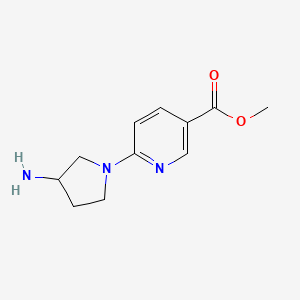
![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)


